N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a structurally complex acetamide derivative featuring a benzo[d]thiazole core, a dimethylaminoethyl side chain, and a phenylthioacetamide moiety. The benzo[d]thiazole system confers aromaticity and planar rigidity, while the dimethylaminoethyl group enhances water solubility via protonation (as a hydrochloride salt). This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring aromatic stacking and ionic interactions .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS2.ClH/c1-15-10-11-18-20(16(15)2)22-21(27-18)24(13-12-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-11H,12-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJXWSFIHRKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction, often using dimethylamine and an appropriate alkylating agent.
Formation of the Phenylthioacetamide Moiety: This involves the reaction of a phenylthiol with an acylating agent to form the phenylthioacetamide group.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe due to its potential fluorescence properties.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, useful in biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Can be used in diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The dimethylaminoethyl group can interact with biological membranes, while the benzo[d]thiazolyl group may interact with specific proteins or nucleic acids. The phenylthioacetamide moiety can undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Benzo[d]thiazole vs. Thiazole/Dihydrothiazole :
The benzo[d]thiazole in the target compound (a fused bicyclic system) offers enhanced aromatic stacking compared to simple thiazoles (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) or dihydrothiazoles (e.g., derivatives in ). This increased planarity may improve binding to hydrophobic enzyme pockets or DNA intercalation .
Substituent Effects
- Phenylthio (S-Ph) vs. In contrast, halogenated analogs (e.g., 2,6-dichlorophenyl in ) exhibit higher electronegativity, which may enhance halogen bonding but reduce lipophilicity .
- Dimethylaminoethyl vs. Other Amines: The dimethylaminoethyl side chain, when protonated as a hydrochloride salt, increases solubility—a critical advantage over neutral analogs like N-(imidazolidin-2-ylidene) derivatives () or nitro-substituted compounds (e.g., 1.7 in ). This feature is vital for bioavailability in aqueous environments .
Acetamide vs. Sulfonamide Linkages
The acetamide backbone in the target compound differs from sulfonamide-based derivatives (e.g., triazine-linked sulfonamides in ). Acetamides generally exhibit greater metabolic stability and reduced susceptibility to hydrolysis compared to sulfonamides, which may degrade under acidic conditions .
Physicochemical Data (Inferred)
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN4OS2 |
| Molecular Weight | Approximately 447.0 g/mol |
| CAS Number | Not specified |
This compound features a dimethylaminoethyl group , a benzo[d]thiazole moiety , and a phenylthio functional group, which are believed to enhance its solubility and bioavailability.
Biological Activity Overview
While the specific biological mechanisms of this compound are not fully elucidated, studies suggest several potential activities:
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : Research indicates that related benzothiazole derivatives may possess anti-inflammatory properties, potentially useful in treating conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
Study on Antitumor Activity
A study evaluated the antitumor effects of benzothiazole derivatives, including compounds structurally similar to this compound. The findings indicated that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
In Vivo Studies on Inflammation
In vivo studies demonstrated that benzothiazole derivatives significantly reduced inflammatory markers in animal models of lung inflammation. The compounds were shown to inhibit the expression of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in treating inflammatory lung diseases .
Antimicrobial Efficacy
Research has also highlighted the antimicrobial properties of related compounds against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from readily available precursor compounds. Key steps may include:
- Formation of the Benzothiazole Moiety : This involves cyclization reactions using appropriate thioketones.
- Alkylation with Dimethylaminoethanol : Introducing the dimethylamino group to enhance biological activity.
- Thioether Formation : Attaching the phenylthio group via nucleophilic substitution reactions.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Amide bond formation between the dimethylaminoethylamine and substituted benzo[d]thiazole precursors.
- Thioether linkage introduction via nucleophilic substitution or thiol-ene reactions.
Key optimization parameters include: - Temperature control (e.g., reflux conditions in acetonitrile or dichloromethane) to prevent side reactions.
- Solvent selection (e.g., DMF for polar intermediates) to enhance solubility and reaction efficiency.
- Catalyst use (e.g., triethylamine for deprotonation) to accelerate coupling steps.
Analytical techniques like HPLC (for purity >95%) and NMR (to confirm structural integrity) are critical for monitoring progress .
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR or mass spectrometry data may arise from:
- Tautomerism in the benzo[d]thiazole ring or dimethylaminoethyl group.
- Residual solvents (e.g., DMSO-d₆) causing unexpected peaks.
Methodological solutions: - Cross-validation using complementary techniques:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy.
- Thermogravimetric analysis (TGA) to detect solvent residues or hydration states .
Basic: Which analytical techniques are essential for confirming the compound’s purity and structure?
Answer:
- HPLC : Quantifies purity (>98% required for pharmacological studies) and identifies byproducts.
- 1H/13C NMR : Validates the presence of key groups (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, aromatic protons in benzo[d]thiazole).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide).
- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.4% of theoretical values) .
Advanced: What strategies are used to determine the compound’s mechanism of action in biological systems?
Answer:
- In vitro binding assays : Measure affinity for target receptors (e.g., fluorescence polarization for kinase inhibition).
- Molecular docking : Predicts interactions with binding pockets (e.g., benzo[d]thiazole moiety in ATP-binding sites).
- Functional assays :
- Cellular viability assays (e.g., MTT) to assess cytotoxicity.
- Western blotting to quantify downstream protein expression (e.g., apoptosis markers).
- Metabolic stability studies : Use liver microsomes to evaluate pharmacokinetic properties .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
Low yields often stem from:
- Steric hindrance in the benzo[d]thiazole or acetamide groups.
- Incomplete activation of carboxylate intermediates.
Optimization approaches: - Coupling reagent selection : Use HATU or EDCI/HOBt for efficient amide bond formation.
- Microwave-assisted synthesis : Reduces reaction time and improves yield.
- Purification via column chromatography : Employ gradient elution (hexane/ethyl acetate → methanol) to isolate the product .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the acetamide group.
- Light sensitivity : Protect from UV exposure (use amber vials) due to the thioether linkage’s susceptibility to oxidation.
- Solubility : Lyophilize as a hydrochloride salt for enhanced stability in aqueous buffers .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- QSAR studies : Correlate structural features (e.g., logP, polar surface area) with biological activity.
- ADMET prediction : Use tools like SwissADME to optimize solubility and blood-brain barrier penetration.
- Free-energy perturbation (FEP) : Predict binding affinity changes for modified substituents (e.g., fluorination of the phenylthio group) .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., DCM).
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from the hydrochloride salt) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
